
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in various tissues, including sensory neurons.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide acts as a competitive antagonist of TRPV1 channels, which are activated by various stimuli, such as heat, capsaicin, and acid. When N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide binds to the TRPV1 channel, it prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways that mediate pain and inflammation.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to inhibit the proliferation and survival of cancer cells, as well as protect against neuronal damage and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity for TRPV1 channels, which allows for precise modulation of TRPV1 channel activity. However, one limitation of using N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
Future research on N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide should focus on elucidating its molecular mechanism of action and identifying its potential therapeutic targets beyond TRPV1 channels. Additionally, the development of more potent and selective TRPV1 antagonists may lead to the discovery of novel therapeutic agents for the treatment of pain and other disorders.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide involves the reaction of 4-bromo-2-chloroaniline and morpholine-4-carbothioamide in the presence of a catalyst and a solvent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide as a white crystalline solid. The yield of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent used.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including pain management, cancer treatment, and neuroprotection. As a TRPV1 antagonist, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the activation of TRPV1 channels, which are involved in the perception of pain and inflammation. Therefore, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been proposed as a potential therapeutic agent for the treatment of chronic pain conditions, such as neuropathic pain and inflammatory pain.
In addition to its analgesic properties, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has also been investigated for its potential anticancer properties. TRPV1 channels are overexpressed in various cancer cells, and their activation has been shown to promote cancer cell proliferation and survival. N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the proliferation and survival of cancer cells by blocking the activation of TRPV1 channels.
Furthermore, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has also been studied for its neuroprotective properties. TRPV1 channels are involved in the regulation of neuronal excitability and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders, such as epilepsy and Alzheimer's disease. N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to protect against neuronal damage and improve cognitive function in animal models of these disorders.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBUSZLQPSXDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)morpholine-4-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

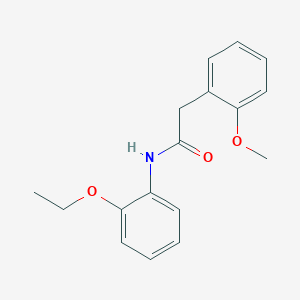

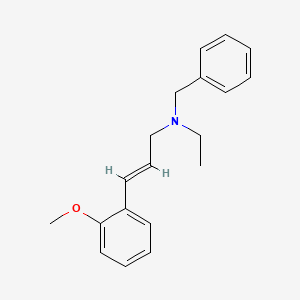

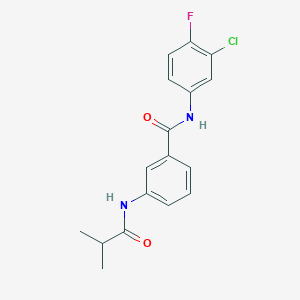
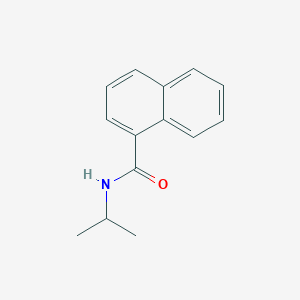

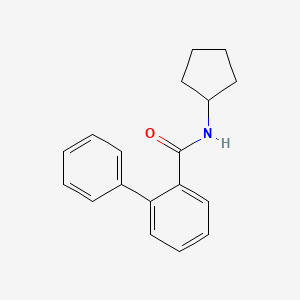
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
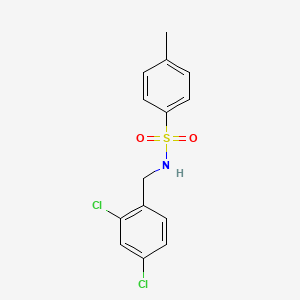
![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)